An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the functionalized pyrrole, 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic synthesis and detailed analysis of heterocyclic compounds.
Introduction: The Significance of Substituted Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Pyrrole-containing compounds have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2] The introduction of a bromine atom onto the pyrrole ring, as seen in many marine alkaloids, can significantly enhance the therapeutic potential of these molecules.[3][4] These bromopyrrole alkaloids exhibit a range of activities including anti-biofilm, anticancer, and antimicrobial properties.[3][4]
The target molecule, 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, is a strategically designed building block for organic synthesis. The presence of the N-tert-butoxycarbonyl (Boc) protecting group and the methyl ester at the C2 position allows for selective modifications at different parts of the molecule. The bromine atom at the C4 position serves as a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.
Strategic Synthesis: Electrophilic Bromination of a Pyrrole Precursor
The synthesis of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is most effectively achieved through the electrophilic bromination of its non-brominated precursor, 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack. However, this high reactivity can also lead to over-bromination, yielding di- and tri-brominated byproducts.[5] Therefore, the choice of a mild and selective brominating agent, along with precise control of reaction conditions, is paramount.
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5][6] It is a reliable source of electrophilic bromine that allows for controlled monobromination of activated aromatic systems. The reaction is typically performed at low temperatures to further mitigate the risk of side reactions.
Detailed Experimental Protocol
Materials:
-
1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate.
-
Anhydrous THF is added to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
In a separate flask, NBS is dissolved in a minimal amount of anhydrous THF.
-
The NBS solution is added dropwise to the cooled pyrrole solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate.
Comprehensive Characterization
The structural elucidation and confirmation of purity of the synthesized 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate are achieved through a combination of spectroscopic techniques.
| Compound Identification | |
| IUPAC Name | 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate |
| CAS Number | 156237-78-4 |
| Molecular Formula | C₁₁H₁₄BrNO₄ |
| Molecular Weight | 304.14 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrole ring and the ester groups.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~7.0-7.2 | d, 1H |
| ~6.8-7.0 | d, 1H |
| ~3.8 | s, 3H |
| ~1.6 | s, 9H |
Rationale: The protons on the pyrrole ring (H-3 and H-5) will appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom at C-4 will cause a downfield shift of the adjacent H-3 and H-5 protons compared to the non-brominated precursor. The methyl and tert-butyl protons will appear as sharp singlets in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted ¹³C NMR Data (in CDCl₃) | | | :--- | Chemical Shift (δ, ppm) | Assignment | | ~160-165 | C=O (methyl ester) | | ~148-152 | C=O (tert-butyl ester) | | ~125-130 | C-2 | | ~120-125 | C-5 | | ~115-120 | C-3 | | ~95-100 | C-4 (bearing Br) | | ~83-87 | -C(CH₃)₃ | | ~52-55 | -OCH₃ | | ~28 | -C(CH₃)₃ |
Rationale: The carbonyl carbons of the ester groups will appear at the most downfield positions. The carbon atom directly attached to the bromine (C-4) will be significantly shielded and appear at a more upfield chemical shift compared to the other pyrrole carbons. The remaining pyrrole carbons will have distinct chemical shifts based on their electronic environment.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Expected Mass Spectrum Data:
-
[M]⁺: m/z ~303
-
[M+2]⁺: m/z ~305
-
Fragment: m/z ~247/249 (loss of t-butyl group)
-
Fragment: m/z ~201/203 (loss of Boc group)
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980-2930 | C-H stretch (alkyl) |
| ~1750-1720 | C=O stretch (ester) |
| ~1550-1500 | C=C stretch (pyrrole ring) |
| ~1370 | C-H bend (tert-butyl) |
| ~1250-1150 | C-O stretch (ester) |
| ~600-500 | C-Br stretch |
Applications in Drug Discovery and Development
The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the C4 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce a variety of substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Given the known biological activities of bromopyrrole derivatives, this compound could serve as a key intermediate in the development of novel:
-
Anticancer agents: By introducing specific pharmacophores that target cancer-related pathways.
-
Antibacterial and antifungal compounds: The pyrrole scaffold can be elaborated to mimic the structures of natural antimicrobial alkaloids.
-
Anti-inflammatory drugs: The core structure can be modified to interact with enzymes or receptors involved in the inflammatory cascade.
Conclusion
This technical guide has detailed a robust and reliable method for the synthesis of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate via the selective bromination of its precursor with N-Bromosuccinimide. The comprehensive characterization data, including predicted NMR, MS, and IR spectra, provide a solid framework for the identification and quality control of this important synthetic intermediate. The strategic placement of functional groups on the pyrrole ring makes this compound a versatile tool for medicinal chemists, opening avenues for the discovery and development of novel therapeutic agents.
References
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Rane, R. A., et al. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current topics in medicinal chemistry, 14(2), 253–273. [Link]
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Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]
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Rane, R. A., et al. (2015). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry, 8(5), 646-655. [Link]
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Kumar, P., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 1-15. [Link]
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PubChem. tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 4-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
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Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
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NIST. Propane, 1-bromo-2-methyl-. NIST Chemistry WebBook. [Link]
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Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]
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Doc Brown's Chemistry. 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
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(Illustrative)